molecular formula C7H8ClN3S B15260384 1,3-Benzothiazole-2,6-diamine hydrochloride

1,3-Benzothiazole-2,6-diamine hydrochloride

Cat. No.: B15260384
M. Wt: 201.68 g/mol
InChI Key: VMUURHFLHYXMLV-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,6-diamine hydrochloride (CAS RN: 1955560-72-1) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 7 H 8 ClN 3 S and a molecular weight of 201.68, this benzothiazole derivative is a key scaffold in medicinal chemistry . The core structure of benzothiazole-2,6-diamine is of significant research interest due to its diverse pharmacological potential. Benzothiazole-based compounds have been extensively studied and found to be effective in treatments for various diseases, including cancer, microbial infections, and cardiovascular conditions . Specifically, diaminobenzothiazole derivatives have demonstrated important neuroprotective properties. Research on related compounds, such as (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine (KNS-760704), has shown efficacy in models of amyotrophic lateral sclerosis (ALS) by maintaining mitochondrial function and reducing the production of reactive oxygen species (ROS), which attenuates the activation of apoptotic pathways . Another closely related enantiomer is recognized for its high-affinity agonist activity at dopamine receptors . The exploration of these mechanisms makes the benzothiazole-2,6-diamine structure a valuable template for developing new therapies for neurodegenerative disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard evaluations before use.

Properties

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

1,3-benzothiazole-2,6-diamine;hydrochloride

InChI

InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,8H2,(H2,9,10);1H

InChI Key

VMUURHFLHYXMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2,6-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which have significant biological and industrial applications .

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Pramipexole Dihydrochloride Monohydrate

  • Structure: (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride monohydrate.
  • CAS : 191217-81-9 .
  • Molecular Formula : C₁₀H₁₇N₃S·2HCl·H₂O.
  • Pharmacology: Non-ergot dopamine D2/D3 receptor agonist with high bioavailability and selectivity for striatal receptors .
  • Applications : Treatment of Parkinson’s disease and restless legs syndrome.

Dexpramipexole Dihydrochloride

  • Structure : (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride (enantiomer of pramipexole).
  • CAS : 106092-11-9 .
  • Key Difference : Stereochemical inversion at position 6 reduces dopamine receptor affinity compared to the (6S) isomer, altering therapeutic efficacy .

1,3-Benzothiazole-2,6-diamine (Impurity A)

  • Structure: 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (non-propylated, non-salt form).
  • CAS : 106092-09-5 .
  • Role : A degradation product or synthetic intermediate in pramipexole production, monitored as a critical impurity in pharmaceutical quality control .

2-Methylbenzene-1,3-diamine Dihydrochloride

  • Structure : A toluene-derived diamine lacking the benzothiazole ring.
  • CAS : 15481-70-6 .
  • Key Difference : Absence of sulfur and thiazole ring reduces structural complexity and pharmacological relevance compared to benzothiazole derivatives.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Pharmacological Role Key Structural Feature
1,3-Benzothiazole-2,6-diamine hydrochloride* Not explicitly listed C₇H₁₀ClN₃S (inferred) ~220 (estimated) Synthetic intermediate/impurity Benzothiazole core with NH₂ groups
Pramipexole dihydrochloride monohydrate 191217-81-9 C₁₀H₁₇N₃S·2HCl·H₂O 302.27 Dopamine agonist (6S)-N-propyl substitution
Dexpramipexole dihydrochloride 106092-11-9 C₁₀H₁₇N₃S·2HCl 284 (anhydrous) Inactive enantiomer (6R)-N-propyl substitution
1,3-Benzothiazole-2,6-diamine (Impurity A) 106092-09-5 C₇H₁₀N₃S 168.24 Pharmaceutical impurity Des-propyl, non-salt form
2-Methylbenzene-1,3-diamine dihydrochloride 15481-70-6 C₇H₁₂Cl₂N₂ 195.09 Industrial intermediate Toluene backbone, no thiazole ring

*Note: The hydrochloride form of 1,3-benzothiazole-2,6-diamine is inferred from related compounds in the evidence .

Key Research Findings

Stereochemical Impact : The (6S) configuration in pramipexole is critical for dopamine receptor binding, while the (6R) enantiomer (dexpramipexole) shows diminished activity .

Impurity Significance : Impurity A ((6S)-1,3-benzothiazole-2,6-diamine) is controlled to ≤0.15% in pramipexole formulations, as per HPLC validation protocols .

Synthetic Pathways : Derivatives like pramipexole are synthesized via multi-step routes involving azide intermediates and palladium-catalyzed couplings, as shown in Scheme 1 of .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1,3-Benzothiazole-2,6-diamine hydrochloride in pharmaceutical research?

  • Methodological Answer : Utilize reverse-phase high-performance liquid chromatography (HPLC) with a C18 column for purity assessment, coupled with UV detection at 220–280 nm to monitor the benzothiazole chromophore . For chiral resolution of enantiomers (e.g., (6S) vs. (6R) forms), employ chiral stationary-phase chromatography, such as amylose- or cellulose-based columns, with mobile phases like hexane/isopropanol . Structural confirmation should include 1^1H/13^13C NMR for amine and aromatic protons, and mass spectrometry (MS) for molecular ion verification .

Q. How should researchers handle solubility and stability challenges during experimental design?

  • Methodological Answer : The compound is highly soluble in water and methanol but poorly soluble in ethanol (96%) and dichloromethane. Prepare stock solutions in deionized water or methanol for biological assays. Stability requires storage at 2–8°C in airtight, light-protected containers to prevent degradation of the diamine groups. Avoid prolonged exposure to high temperatures (>40°C) .

Q. What safety protocols are critical for laboratory handling?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work under a fume hood to avoid inhalation or dermal contact. In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. Store separately from oxidizing agents, and dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. What strategies resolve enantiomeric forms of 1,3-Benzothiazole-2,6-diamine derivatives?

  • Methodological Answer : Enantiomeric separation can be achieved using preparative chiral chromatography with a Chiralpak® AD-H column and isocratic elution (e.g., hexane:ethanol:diethylamine, 80:20:0.1 v/v). Monitor optical rotation ([α]D_D) to confirm enantiopurity, with (6S)-enantiomers typically showing negative rotation (e.g., -64° to -69° in methanol) .

Q. How can researchers address biological activity discrepancies between enantiomers?

  • Methodological Answer : Compare (6S)- and (6R)-enantiomers in receptor-binding assays (e.g., dopamine D2/D3 receptor affinity) to quantify stereospecific effects. Computational docking studies using software like AutoDock Vina can model interactions with binding pockets. Validate findings with in vivo models (e.g., Parkinson’s disease rodent assays) .

Q. What synthetic routes optimize yield and purity for this compound?

  • Methodological Answer : Catalytic hydrogenation of 6-nitro-1,3-benzothiazole derivatives using Pd/C in methanol under H2H_2 pressure (50 psi) achieves high diamine yields. Purify via recrystallization from ethanol/water (3:1) to remove byproducts. Monitor reaction progress with TLC (silica gel, ethyl acetate:hexane, 1:1) .

Q. How to validate purity in cross-disciplinary studies?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC-UV/ELSD for organic impurities.
  • Karl Fischer titration for water content.
  • ICP-MS for trace metal analysis (e.g., Pd residues from synthesis).
  • XRD for crystalline structure confirmation .

Notes on Data Contradictions

  • Enantiomer Activity : Discrepancies in biological data may arise from incomplete chiral resolution. Validate chromatographic methods with spiked racemic mixtures .
  • Degradation Products : Long-term storage may form hydrochloride salt degradation byproducts; use accelerated stability studies (40°C/75% RH for 6 months) to identify impurities .

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